![molecular formula C8H13NO B1439660 6-Azaspiro[3.5]nonan-5-one CAS No. 1217862-77-5](/img/structure/B1439660.png)

6-Azaspiro[3.5]nonan-5-one

Overview

Description

“6-Azaspiro[3.5]nonan-5-one” is a heterocyclic organic compound with a spiro-fused azocane ring1. It has garnered increasing attention in recent years due to its potential applications in the fields of material science, medicinal chemistry, and neuropharmacology1.

Synthesis Analysis

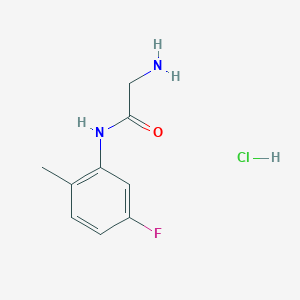

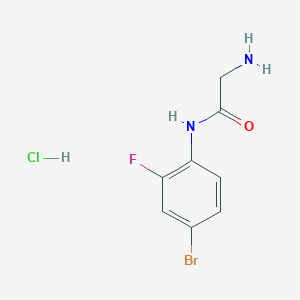

The synthesis of “6-Azaspiro[3.5]nonan-5-one” is not explicitly mentioned in the search results. However, there are references to the synthesis of similar compounds. For instance, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid2.

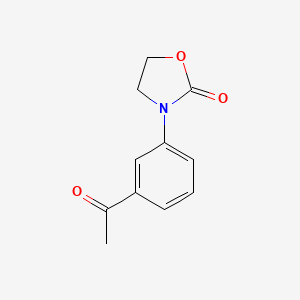

Molecular Structure Analysis

The molecular structure of “6-Azaspiro[3.5]nonan-5-one” is not explicitly mentioned in the search results. However, a similar compound, “7-Azaspiro[3.5]nonan-6-one”, has a molecular weight of 139.2 and a linear formula of C8H13NO3.

Chemical Reactions Analysis

The chemical reactions involving “6-Azaspiro[3.5]nonan-5-one” are not explicitly mentioned in the search results. However, there are references to the chemical reactions of similar compounds. For instance, spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Azaspiro[3.5]nonan-5-one” are not explicitly mentioned in the search results. However, a similar compound, “7-Azaspiro[3.5]nonan-6-one”, has a molecular weight of 139.23.

Scientific Research Applications

- Medicinal Chemistry and Neuropharmacology

- “6-Azaspiro[3.5]nonan-5-one” is a heterocyclic organic compound with a spiro-fused azocane ring. It has garnered increasing attention in recent years due to its potential applications in the fields of material science, medicinal chemistry, and neuropharmacology.

- In medicinal chemistry, spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane and 2-oxa-7-azaspiro [3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine . A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

- The synthesis of the oxalate salt of 2-oxa-6-azaspiro [3.3]heptane starting from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p -tosylamide has been described . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .

- The results of the research showed that the spirocyclic oxetane motif onto heterocycles in attempts to prepare [1,2- a] alicyclic ring-fused benzimidazoles .

Safety And Hazards

The safety and hazards of “6-Azaspiro[3.5]nonan-5-one” are not explicitly mentioned in the search results. However, for a similar compound, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised4.

Future Directions

The future directions of “6-Azaspiro[3.5]nonan-5-one” are not explicitly mentioned in the search results. However, it is noted that the compound has garnered increasing attention in recent years due to its potential applications in the fields of material science, medicinal chemistry, and neuropharmacology1.

Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

properties

IUPAC Name |

6-azaspiro[3.5]nonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-8(3-1-4-8)5-2-6-9-7/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQJFZXSHUKANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[3.5]nonan-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)